4-Fluoro-2-(1-phenylethenyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2-(1-phenylethenyl)aniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups This compound is characterized by the presence of a fluoro group at the 4-position and a phenylethenyl group at the 2-position of the aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-2-(1-phenylethenyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the hydrogenation of 4-nitrofluorobenzene to produce 4-fluoroaniline, followed by further functionalization to introduce the phenylethenyl group . The process may be optimized for large-scale production by using efficient catalysts and reaction conditions that minimize by-products and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Fluoro-2-(1-phenylethenyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2-(1-phenylethenyl)aniline has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the development of fluorescent probes or as a precursor for biologically active molecules.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-Fluoro-2-(1-phenylethenyl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity for its target, while the phenylethenyl group can influence its overall pharmacokinetic properties .
Vergleich Mit ähnlichen Verbindungen
4-Fluoroaniline: A simpler analog with only a fluoro group at the 4-position.
2-Phenylethenylaniline: Lacks the fluoro group but has the phenylethenyl group at the 2-position.
4-Fluoro-2-phenylaniline: Similar structure but with a phenyl group instead of a phenylethenyl group.
Uniqueness: 4-Fluoro-2-(1-phenylethenyl)aniline is unique due to the combination of both the fluoro and phenylethenyl groups, which can impart distinct chemical and biological properties. The fluoro group can enhance metabolic stability and binding interactions, while the phenylethenyl group can influence the compound’s reactivity and overall molecular conformation .
Eigenschaften
Molekularformel |
C14H12FN |
---|---|
Molekulargewicht |
213.25 g/mol |
IUPAC-Name |
4-fluoro-2-(1-phenylethenyl)aniline |
InChI |
InChI=1S/C14H12FN/c1-10(11-5-3-2-4-6-11)13-9-12(15)7-8-14(13)16/h2-9H,1,16H2 |
InChI-Schlüssel |
KUMRRWSODNSHDV-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C1=CC=CC=C1)C2=C(C=CC(=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.